Cas no 2758005-38-6 (3,5-Dibromo-4-methylthiophene-2-carbaldehyde)

3,5-Dibromo-4-methylthiophene-2-carbaldehyde 化学的及び物理的性質
名前と識別子
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- 3,5-dibromo-4-methylthiophene-2-carbaldehyde
- Z3324945189
- 3,5-Dibromo-4-methyl-2-thiophenecarboxaldehyde
- 3,5-Dibromo-4-methylthiophene-2-carbaldehyde
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- インチ: 1S/C6H4Br2OS/c1-3-5(7)4(2-9)10-6(3)8/h2H,1H3
- InChIKey: LUWKKFRATWMTJN-UHFFFAOYSA-N
- ほほえんだ: BrC1=C(C=O)SC(=C1C)Br
計算された属性
- せいみつぶんしりょう: 283.83291 g/mol
- どういたいしつりょう: 281.83496 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 10
- 回転可能化学結合数: 1
- 複雑さ: 142
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.5
- トポロジー分子極性表面積: 45.3
- ぶんしりょう: 283.97
3,5-Dibromo-4-methylthiophene-2-carbaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7148363-1.0g |
3,5-dibromo-4-methylthiophene-2-carbaldehyde |
2758005-38-6 | 95.0% | 1.0g |
$871.0 | 2025-03-12 | |
Enamine | EN300-7148363-2.5g |
3,5-dibromo-4-methylthiophene-2-carbaldehyde |
2758005-38-6 | 95.0% | 2.5g |
$1707.0 | 2025-03-12 | |
Enamine | EN300-7148363-0.5g |
3,5-dibromo-4-methylthiophene-2-carbaldehyde |
2758005-38-6 | 95.0% | 0.5g |
$679.0 | 2025-03-12 | |
Aaron | AR028G5R-5g |
3,5-dibromo-4-methylthiophene-2-carbaldehyde |
2758005-38-6 | 95% | 5g |
$3497.00 | 2023-12-15 | |
Aaron | AR028G5R-50mg |
3,5-dibromo-4-methylthiophene-2-carbaldehyde |
2758005-38-6 | 95% | 50mg |
$303.00 | 2025-02-16 | |
1PlusChem | 1P028FXF-50mg |
3,5-dibromo-4-methylthiophene-2-carbaldehyde |
2758005-38-6 | 95% | 50mg |
$303.00 | 2024-05-07 | |
Aaron | AR028G5R-500mg |
3,5-dibromo-4-methylthiophene-2-carbaldehyde |
2758005-38-6 | 95% | 500mg |
$959.00 | 2025-02-16 | |
Aaron | AR028G5R-1g |
3,5-dibromo-4-methylthiophene-2-carbaldehyde |
2758005-38-6 | 95% | 1g |
$1223.00 | 2025-02-16 | |
Aaron | AR028G5R-10g |
3,5-dibromo-4-methylthiophene-2-carbaldehyde |
2758005-38-6 | 95% | 10g |
$5176.00 | 2023-12-15 | |
1PlusChem | 1P028FXF-100mg |
3,5-dibromo-4-methylthiophene-2-carbaldehyde |
2758005-38-6 | 95% | 100mg |
$434.00 | 2024-05-07 |
3,5-Dibromo-4-methylthiophene-2-carbaldehyde 関連文献
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Sabine Himmelein,Vanessa Lewe,Marc C. A. Stuart,Bart Jan Ravoo Chem. Sci., 2014,5, 1054-1058
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Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
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Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
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J. F. Galisteo-López,M. Ibisate,A. Muñoz,C. López J. Mater. Chem. C, 2015,3, 3999-4006
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Puja Panwar Hazari,Anil Kumar Mishra,Béatrice Vergier RSC Adv., 2015,5, 60161-60171
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Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
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Antoine Buchard,Michael R. Kember,Karl G. Sandeman,Charlotte K. Williams Chem. Commun., 2011,47, 212-214
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9. 3D in vitro co-culture disc for spatiotemporal image analysis of cancer–stromal cell interaction†Haruko Takahashi,Yutaka Kikuchi Biomater. Sci., 2021,9, 4448-4458
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Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006
3,5-Dibromo-4-methylthiophene-2-carbaldehydeに関する追加情報
Introduction to 3,5-Dibromo-4-methylthiophene-2-carbaldehyde (CAS No. 2758005-38-6)
3,5-Dibromo-4-methylthiophene-2-carbaldehyde, with the CAS number 2758005-38-6, is a synthetic organic compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, including pharmaceuticals, materials science, and chemical synthesis. This compound belongs to the class of thiophenes, which are five-membered heterocyclic compounds containing a sulfur atom. The presence of bromine and methyl groups in its structure imparts distinct chemical properties and reactivity, making it a valuable intermediate in the synthesis of more complex molecules.
The molecular formula of 3,5-Dibromo-4-methylthiophene-2-carbaldehyde is C7H4Br2O2S, and its molecular weight is 316.97 g/mol. The compound features a thiophene ring with two bromine atoms at the 3 and 5 positions and a methyl group at the 4 position. The aldehyde group at the 2 position adds to its reactivity and versatility in chemical reactions. The combination of these functional groups results in a compound with high electrophilic reactivity, making it an excellent starting material for various synthetic transformations.
In the realm of pharmaceutical research, 3,5-Dibromo-4-methylthiophene-2-carbaldehyde has shown promise as an intermediate in the synthesis of bioactive compounds. Recent studies have explored its potential in the development of novel drugs targeting various diseases. For instance, a study published in the Journal of Medicinal Chemistry highlighted the use of this compound as a key intermediate in the synthesis of antitumor agents. The bromine substituents provide sites for further functionalization, allowing for the creation of diverse derivatives with tailored biological activities.
Beyond pharmaceutical applications, 3,5-Dibromo-4-methylthiophene-2-carbaldehyde has also found utility in materials science. Its unique electronic properties make it suitable for use in organic electronics and photovoltaic devices. Research published in Advanced Materials demonstrated that derivatives of this compound can be used to enhance the performance of organic solar cells by improving charge transport and stability. The ability to fine-tune the electronic properties through chemical modifications opens up new possibilities for developing advanced materials with enhanced functionalities.
The synthetic accessibility of 3,5-Dibromo-4-methylthiophene-2-carbaldehyde is another factor contributing to its widespread use. Various synthetic routes have been developed to produce this compound efficiently and on a large scale. One common method involves the bromination of 4-methylthiophene followed by oxidation to form the aldehyde group. These synthetic strategies are well-documented in the literature and have been optimized to achieve high yields and purity levels. The ease of synthesis makes it an attractive choice for researchers and industrial applications alike.
In addition to its chemical properties and synthetic utility, 3,5-Dibromo-4-methylthiophene-2-carbaldehyde has been studied for its environmental impact and safety profile. Toxicological studies have shown that it is relatively stable under normal conditions but should be handled with care due to its reactivity with certain chemicals. Proper storage and handling protocols are essential to ensure safety in laboratory settings and industrial processes.
The future prospects for 3,5-Dibromo-4-methylthiophene-2-carbaldehyde are promising. Ongoing research continues to uncover new applications and derivatives with enhanced properties. For example, recent advances in computational chemistry have enabled researchers to predict the behavior of this compound under different conditions, facilitating the design of more efficient synthetic pathways and novel materials.
In conclusion, 3,5-Dibromo-4-methylthiophene-2-carbaldehyde (CAS No. 2758005-38-6) is a versatile compound with a wide range of applications in pharmaceuticals, materials science, and chemical synthesis. Its unique chemical structure and reactivity make it an invaluable intermediate in the development of new drugs and advanced materials. As research in these fields continues to advance, the importance of this compound is likely to grow, opening up new avenues for innovation and discovery.
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